DPC 083 Retains Nanomolar Potency Against K103N Mutant HIV-1, a Key Resistance Variant That Abrogates Efavirenz Activity
DPC 083 exhibits significantly higher potency against the K103N mutant HIV-1 strain compared to efavirenz. While efavirenz loses substantial activity against K103N-bearing virus, DPC 083 maintains an IC50 of 21 nM . This retention of low-nanomolar potency against the most prevalent NNRTI-resistance mutation is a direct consequence of its expanded-spectrum quinazolinone design [1].
| Evidence Dimension | Inhibitory potency (IC50) against HIV-1 K103N mutant |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | Efavirenz: Activity against K103N is greatly reduced; clinical failure is common in patients harboring K103N [2]. |
| Quantified Difference | DPC 083 retains low-nanomolar potency (21 nM), whereas efavirenz efficacy against K103N is severely compromised. |
| Conditions | In vitro cell-based assay using HIV-1 K103N mutant strain; MedChemExpress / TargetMol reported IC50 values derived from Corbett et al. 2000 and 1999 studies. |
Why This Matters
This differentiation is critical for researchers modeling NNRTI failure or screening for salvage therapy options; DPC 083 provides a tool to study viral suppression in the context of the most common clinical resistance mutation.
- [1] Corbett, J. W., et al. (2000). Inhibition of clinically relevant mutant variants of HIV-1 by quinazolinone non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 43(10), 2019-2030. View Source
- [2] Bacheler, L. T., et al. (2000). Human immunodeficiency virus type 1 mutations selected in patients failing efavirenz combination therapy. Antimicrobial Agents and Chemotherapy, 44(9), 2475-2484. View Source
